Silane, trimethyl(3-phenyl-1-propynyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl(3-phenyl-1-propynyl)- typically involves the reaction of phenylacetylene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
PhC≡CH+Me3SiCl→PhC≡CSiMe3+HCl
Industrial Production Methods
On an industrial scale, the production of silane, trimethyl(3-phenyl-1-propynyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(3-phenyl-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silyl-substituted alkenes, and various substituted silanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Silane, trimethyl(3-phenyl-1-propynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological studies.
Medicine: Research is ongoing into its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which silane, trimethyl(3-phenyl-1-propynyl)- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and enhance the solubility of the compound in organic solvents. These properties make it a valuable reagent in organic synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the phenyl group.
Phenyltrimethylsilane: Contains a phenyl group but lacks the propynyl moiety.
Trimethylsilylpropyne: Similar but with a different substitution pattern on the alkyne.
Uniqueness
Silane, trimethyl(3-phenyl-1-propynyl)- is unique due to the combination of the phenyl and propynyl groups attached to the silicon atom. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
trimethyl(3-phenylprop-1-ynyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXECUKKKCCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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